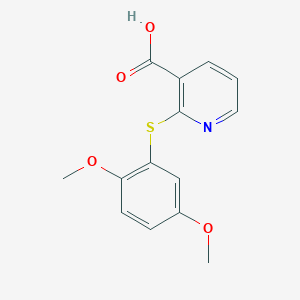![molecular formula C9H16N2O3 B070247 Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) CAS No. 181467-71-0](/img/structure/B70247.png)
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as S-ethyl 2-amino-3-(4-((1-cyclopropyl-2-oxoethyl)amino)butyl)propanoate and has the molecular formula C17H27N3O3.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibition can lead to changes in gene expression that can result in the suppression of tumor growth and the promotion of neuronal survival.
Efectos Bioquímicos Y Fisiológicos
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to promote neuronal survival. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI). One direction is to further investigate its mechanism of action and to optimize its use as a therapeutic agent for cancer and neurodegenerative disorders. Another direction is to study its potential as a tool for epigenetic research, as HDAC inhibitors have been shown to have epigenetic effects. Finally, it may be useful to investigate the potential of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) as a chemical probe for studying the role of HDACs in gene expression.
Métodos De Síntesis
The synthesis of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) involves several steps. The first step is the protection of the amino group with a tert-butyloxycarbonyl (BOC) group. The protected amino group is then reacted with ethyl 2-bromo-3-oxobutanoate to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then converted to the corresponding tosylate, which is reacted with cyclopropanecarbonyl chloride to form the final product.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) has been studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
181467-71-0 |
|---|---|
Nombre del producto |
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) |
Fórmula molecular |
C9H16N2O3 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 1-[[(2S)-2-aminopropanoyl]amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-3-14-8(13)9(4-5-9)11-7(12)6(2)10/h6H,3-5,10H2,1-2H3,(H,11,12)/t6-/m0/s1 |
Clave InChI |
KDFDUSJICVFMSO-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)C1(CC1)NC(=O)[C@H](C)N |
SMILES |
CCOC(=O)C1(CC1)NC(=O)C(C)N |
SMILES canónico |
CCOC(=O)C1(CC1)NC(=O)C(C)N |
Sinónimos |
Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



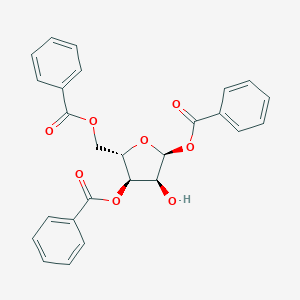
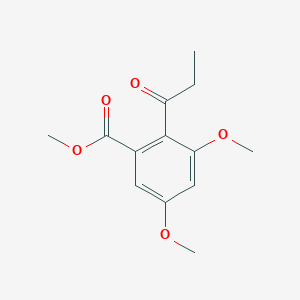
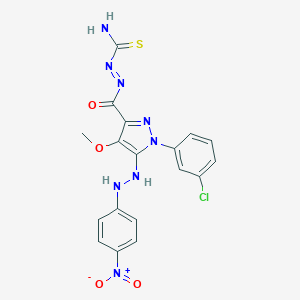
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
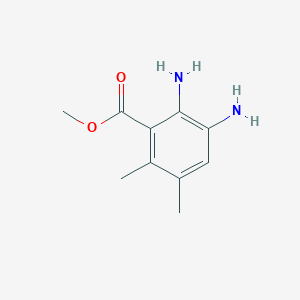
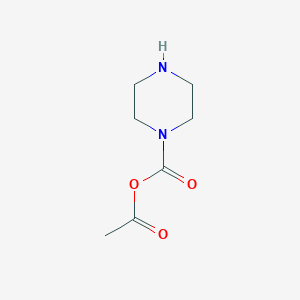
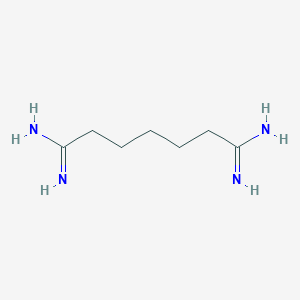
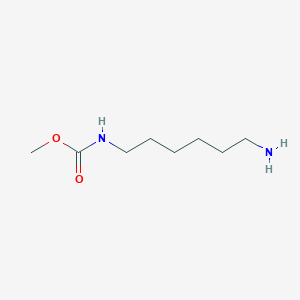
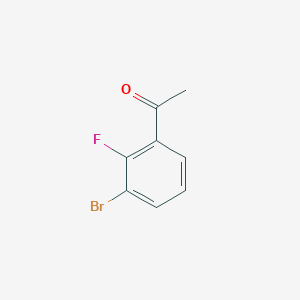
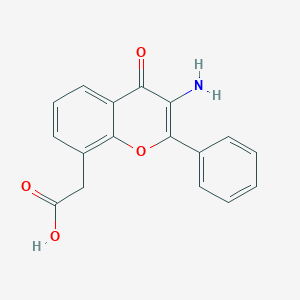
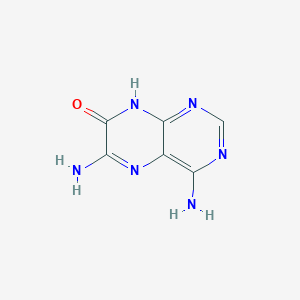
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)
![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)
